2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
This compound is a pyrimidine derivative with a piperazine ring and a methoxy-dimethylbenzenesulfonyl group attached. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, the piperazine ring, and the methoxy-dimethylbenzenesulfonyl group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
As a pyrimidine derivative, this compound might undergo reactions typical of this class of compounds, such as electrophilic substitution, nucleophilic substitution, or reduction . The piperazine ring might undergo reactions such as alkylation, acylation, or sulfonation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and methoxy groups might increase its solubility in polar solvents .Scientific Research Applications
Antiviral Activity
Indole derivatives, including our compound of interest, have shown promise as antiviral agents. For instance:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A virus with an IC50 of 7.53 μmol/L .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus .
Polymer Production Aid
The compound has applications in polymer production. Specifically, it is used as a polymer production aid during the manufacture of fluoropolymers .
Copolymers and Optical Properties
In the realm of materials science, derivatives of this compound contribute to the synthesis of novel copolymers. These copolymers often incorporate benzothiadiazole and electron-rich arene units, impacting their optical and electrochemical properties .
Crystal Growth Studies
The organic aromatic compound 4-methoxy-2-nitroaniline , structurally related to our compound, has been studied for its single crystal growth properties. Researchers successfully grew 4-methoxy-2-nitroaniline crystals using acetone as a solvent .
Lansoprazole-like Precursors
In the context of drug synthesis, the compound has been explored as a precursor in the synthesis of lansoprazole-like molecules . Lansoprazole is a proton pump inhibitor used to treat gastric ulcers and gastroesophageal reflux disease (GERD).
Biological and Clinical Potential
Overall, indole derivatives, including our compound, exhibit a wide range of biological activities such as antiviral, anti-inflammatory, anticancer, antioxidant, and more. Their potential for newer therapeutic possibilities remains an exciting area of research .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been designed and synthesized asacetylcholinesterase inhibitors (AChEIs) . Acetylcholinesterase is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter, in the brain. Inhibitors of this enzyme can increase the concentration of acetylcholine in the brain, which can have various effects on cognition and memory.
Mode of Action
Similar compounds have shown to inhibit acetylcholinesterase, thereby increasing the concentration of acetylcholine in the brain . This can lead to enhanced cholinergic neurotransmission, which is often beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cholinergic neurotransmission. By inhibiting acetylcholinesterase, the compound can increase the concentration of acetylcholine in the synaptic cleft, enhancing the signal transmission in cholinergic neurons . This can have downstream effects on various cognitive processes, including memory and attention.
Result of Action
The result of the compound’s action would likely be an enhancement of cholinergic neurotransmission, due to increased acetylcholine levels. This could potentially lead to improvements in cognitive function, particularly in conditions characterized by acetylcholine deficiency, such as Alzheimer’s disease .
properties
IUPAC Name |
2-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O3S/c1-16-14-20(17(2)13-19(16)30-4)31(28,29)27-11-9-26(10-12-27)22-23-18(3)15-21(24-22)25-7-5-6-8-25/h13-15H,5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQRJFDLNDTOCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCC4)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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